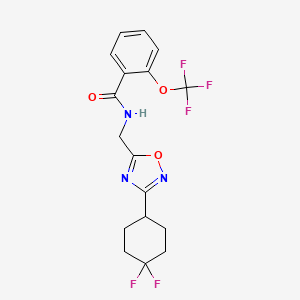
(2-Aminoadamantan-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoadamantan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H20ClNO It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoadamantan-2-yl)methanol hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method is the reaction of 2-aminoadamantane with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water, ethanol, or other polar solvents.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoadamantan-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield adamantanone derivatives.
Reduction: Can produce various amines or alcohols.
Substitution: Results in functionalized adamantane derivatives.
Applications De Recherche Scientifique
(2-Aminoadamantan-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its structural similarity to known antiviral drugs.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structure.
Mécanisme D'action
The mechanism of action of (2-Aminoadamantan-2-yl)methanol hydrochloride involves its interaction with molecular targets and pathways. Its effects are primarily due to its ability to:
Bind to specific receptors: Such as those involved in viral replication or bacterial cell wall synthesis.
Inhibit enzymatic activity: By blocking the active sites of enzymes critical for pathogen survival.
Disrupt cellular processes: Leading to the inhibition of pathogen growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties.
2-Aminoadamantane: Another derivative with potential biological activity.
Adamantane-1-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
(2-Aminoadamantan-2-yl)methanol hydrochloride is unique due to its specific structure, which combines the adamantane core with an amino and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2-amino-2-adamantyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFJTVKQGIQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Methylpyrrolo[2,3-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2806111.png)
![2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B2806112.png)
![methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate](/img/structure/B2806113.png)
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2806115.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2806120.png)
![18,19-dimethoxy-12-oxo-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaene-7-carbonitrile](/img/structure/B2806122.png)

![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2806126.png)
